molecular formula C8H8ClF3N2O4S B6207335 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid CAS No. 2703774-60-9

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid

Cat. No.: B6207335
CAS No.: 2703774-60-9
M. Wt: 320.7
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Description

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-chloro-1,3-thiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    2-amino-4-chlorothiazole: Another thiazole derivative with a chlorine substituent.

    2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid: A bromine-substituted analog of the compound

Uniqueness

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its trifluoroacetic acid component also enhances its solubility and stability in various solvents .

Properties

CAS No.

2703774-60-9

Molecular Formula

C8H8ClF3N2O4S

Molecular Weight

320.7

Purity

95

Origin of Product

United States

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